N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]
Description
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]: is a synthetic organic compound characterized by its unique molecular structure This compound is composed of two dodecanamide groups connected by an ethane-1,2-diyl bridge, with each dodecanamide group further substituted with a 3-methylbutyl group
Properties
CAS No. |
61839-57-4 |
|---|---|
Molecular Formula |
C36H72N2O2 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
N-[2-[dodecanoyl(3-methylbutyl)amino]ethyl]-N-(3-methylbutyl)dodecanamide |
InChI |
InChI=1S/C36H72N2O2/c1-7-9-11-13-15-17-19-21-23-25-35(39)37(29-27-33(3)4)31-32-38(30-28-34(5)6)36(40)26-24-22-20-18-16-14-12-10-8-2/h33-34H,7-32H2,1-6H3 |
InChI Key |
KLPOXWIFVRPELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCC(C)C)CCN(CCC(C)C)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] typically involves the reaction of dodecanoyl chloride with N-(3-methylbutyl)ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its amide groups and hydrophobic dodecyl chains make it a candidate for interactions with biological membranes and proteins.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug delivery agent due to its amphiphilic nature.
Industry: In industrial applications, N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and other products.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-associated processes. Additionally, the amide groups may interact with protein targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but with N-methylformamide groups instead of dodecanamide groups.
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide): Similar structure with cyclohexylformamide groups.
N,N’-(1,3-Phenylene)diformamide: Contains a phenylene bridge instead of an ethane-1,2-diyl bridge.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide] is unique due to its long hydrophobic dodecyl chains and 3-methylbutyl substitution, which impart distinct physicochemical properties. These features make it particularly suitable for applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
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